molecular formula C21H25N3O2 B4707474 1-[2-(4-METHYLPHENOXY)ETHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE

1-[2-(4-METHYLPHENOXY)ETHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE

Cat. No.: B4707474
M. Wt: 351.4 g/mol
InChI Key: TXFPQPRNOWGENP-UHFFFAOYSA-N
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Description

1-[2-(4-METHYLPHENOXY)ETHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-[2-(4-METHYLPHENOXY)ETHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves a multi-step process. The initial step often includes the preparation of the benzimidazole core, followed by the introduction of the 4-methylphenoxyethyl and morpholin-4-ylmethyl groups. Common reagents used in these reactions include phenols, alkyl halides, and amines. The reaction conditions usually involve the use of solvents such as ethanol or dimethylformamide and catalysts like triethylamine .

Chemical Reactions Analysis

1-[2-(4-METHYLPHENOXY)ETHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Mechanism of Action

The mechanism of action of 1-[2-(4-METHYLPHENOXY)ETHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

1-[2-(4-METHYLPHENOXY)ETHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE can be compared with other benzimidazole derivatives, such as:

The unique combination of the 4-methylphenoxyethyl and morpholin-4-ylmethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-17-6-8-18(9-7-17)26-15-12-24-20-5-3-2-4-19(20)22-21(24)16-23-10-13-25-14-11-23/h2-9H,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFPQPRNOWGENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(4-METHYLPHENOXY)ETHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE
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1-[2-(4-METHYLPHENOXY)ETHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE
Reactant of Route 3
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1-[2-(4-METHYLPHENOXY)ETHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE
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1-[2-(4-METHYLPHENOXY)ETHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE
Reactant of Route 5
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1-[2-(4-METHYLPHENOXY)ETHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE
Reactant of Route 6
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1-[2-(4-METHYLPHENOXY)ETHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE

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